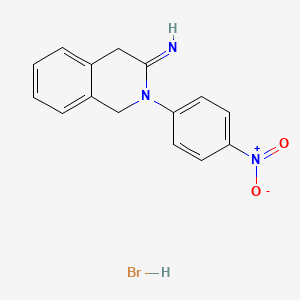![molecular formula C17H18N4O5 B6056316 N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B6056316.png)
N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including hydroxyl, methoxy, nitro, and amide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-(2-methylanilino)acetamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature and pH carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with advanced purification techniques such as recrystallization or chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitro group may participate in redox reactions, while the amide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
- N-[(Z)-(4-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide
- N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-chloroanilino)acetamide
Uniqueness
N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups on the aromatic ring, along with the amide linkage, distinguishes it from other similar compounds and may result in unique interactions with biological targets.
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-11-5-3-4-6-13(11)18-10-16(22)20-19-9-12-7-14(21(24)25)17(23)15(8-12)26-2/h3-9,18,23H,10H2,1-2H3,(H,20,22)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNIPLGQTWWARP-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)
![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-Ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole](/img/structure/B6056288.png)
![1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B6056295.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)
![N-(1-cycloheptylpiperidin-3-yl)-2-[methyl(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B6056308.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone](/img/structure/B6056314.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
